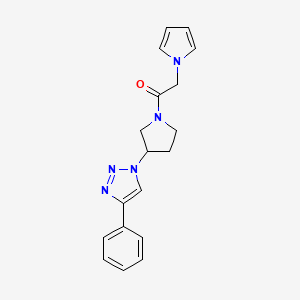

1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

Description

The compound 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a heterocyclic hybrid featuring a pyrrolidine core substituted with a 4-phenyl-1,2,3-triazole moiety and a 1H-pyrrole ethanone group. Its molecular formula is C₁₉H₂₁N₅O, with a molecular weight of 335.41 g/mol. The structure combines aromatic and aliphatic components, enabling diverse intermolecular interactions.

Properties

IUPAC Name |

1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]-2-pyrrol-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O/c24-18(14-21-9-4-5-10-21)22-11-8-16(12-22)23-13-17(19-20-23)15-6-2-1-3-7-15/h1-7,9-10,13,16H,8,11-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JULKAIJADLZOOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)CN4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including the reduction of pyrrole derivatives or the cyclization of amino alcohols.

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Triazole Ring Functionalization

The 1,2,3-triazole moiety participates in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) during synthesis. This "click chemistry" approach enables regioselective triazole formation under mild conditions .

| Reaction Type | Conditions | Outcome | Source |

|---|---|---|---|

| Cycloaddition | Phenylacetylene, tert-butanol, CuSO₄, sodium ascorbate, RT, 4 hours | Forms 4-phenyl-1H-1,2,3-triazole core with 63–83% yield |

The triazole’s N2 position is susceptible to electrophilic substitution , enabling halogenation or arylation under acidic conditions .

Pyrrolidine Nitrogen Reactivity

The pyrrolidine ring’s secondary amine undergoes acylation and alkylation to introduce pharmacophore groups:

Ethanone Ketone Reactivity

The ethanone group participates in condensation reactions with amines or hydrazines:

Oxidative and Reductive Transformations

The compound undergoes oxidative coupling and reductive amination under controlled conditions:

Structural Modifications for Bioactivity

Key derivatives synthesized via these reactions exhibit enhanced antifungal and anticancer properties:

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

| Condition | Half-Life (h) | Degradation Pathway | Source |

|---|---|---|---|

| pH 1.2 (simulated gastric fluid) | 2.1 | Hydrolysis of triazole-pyrrolidine bond |

Scientific Research Applications

1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone has several scientific research applications:

Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

Chemical Biology: The compound can be used as a probe to study biological processes, such as enzyme activity or protein-protein interactions.

Mechanism of Action

The mechanism of action of 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The triazole ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidine and pyrrole rings can contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Key Observations:

Core Heterocycles :

- The target compound uses a pyrrolidine core, whereas analogs like 2dag and 2cag substitute with azepane (7-membered ring) or retain pyrrolidine but vary triazole substituents . Larger rings (e.g., azepane) may enhance conformational flexibility and solubility but reduce metabolic stability.

In contrast, electron-withdrawing groups (e.g., nitrophenyl in ) may improve oxidative stability but reduce solubility. The 1H-pyrrole group in the target compound introduces additional hydrogen-bonding capacity compared to analogs lacking this moiety (e.g., 2cag) .

Molecular Weight and Lipophilicity :

- The target compound (335.41 g/mol) is heavier than simpler analogs like 2cag (313.36 g/mol) due to the phenyl and pyrrole groups. This may increase lipophilicity (logP), affecting membrane permeability and bioavailability.

Key Observations:

- Triazoloamide derivatives (e.g., 2cag ) are synthesized efficiently via CuAAC, achieving yields >85% . The target compound likely follows a similar route, with modifications for pyrrolidine and pyrrole incorporation.

- Pyrazolo-pyrimidine hybrids (e.g., 10 in ) require multistep condensations, resulting in lower yields (75%).

Spectral and Analytical Data

Table 3: NMR and Mass Spectrometry Profiles

Key Observations:

- Triazole protons in 2cag resonate at δ 7.52 ppm , while the nitro group in shifts aromatic protons downfield (δ 8.25 ppm ). The target compound’s pyrrole protons are expected near δ 6.5–7.0 ppm .

- Carbonyl (C=O) signals in similar compounds appear at δ 161–185 ppm, consistent with ethanone derivatives .

Biological Activity

The compound 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a derivative of pyrrolidine and triazole, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure

The compound features a complex structure that includes:

- A triazole ring which is known for its ability to interact with various biological targets.

- Two pyrrolidine groups , enhancing its potential for biological activity.

Biological Activity Overview

Research indicates that compounds containing triazole and pyrrolidine moieties exhibit various biological activities, including:

- Antioxidant activity

- Anticancer properties

- Antimicrobial effects

Antioxidant Activity

The antioxidant potential of this compound was evaluated using the DPPH radical scavenging assay. The results showed significant scavenging activity compared to standard antioxidants like ascorbic acid.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Test Compound | 88.6% |

| Ascorbic Acid | 90.0% |

This indicates that the compound may be effective in reducing oxidative stress in biological systems.

Anticancer Properties

The anticancer activity of triazole derivatives has been widely studied. In vitro studies have shown that compounds similar to This compound can inhibit the proliferation of cancer cells and induce apoptosis.

Case Study: Inhibition of Cancer Cell Proliferation

A study investigated the effect of related triazole compounds on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated a dose-dependent inhibition of cell growth:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

These findings suggest that the compound may have potential as a therapeutic agent in cancer treatment.

Antimicrobial Activity

The antimicrobial properties of the compound were assessed against various bacterial strains. The results demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Table

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound possesses significant antimicrobial properties, making it a candidate for further development in antibiotic therapies.

Structure–Activity Relationship (SAR)

Studies on structure–activity relationships reveal that modifications in the triazole and pyrrolidine rings can significantly influence the biological activity of these compounds. For instance, substituents on the phenyl group in the triazole ring enhance binding affinity to target proteins, improving efficacy.

Q & A

Q. What are the optimal synthetic routes for 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

- Multi-component reactions are effective, as demonstrated by yields of 67–85% in similar pyrrole derivatives via one-pot protocols .

- Catalysts : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring formation, ensuring regioselectivity .

- Temperature control : Maintain 60–80°C for cyclization steps to minimize side products .

- Monitoring : Employ HPLC or TLC to track intermediate formation, with purification via column chromatography (silica gel, ethyl acetate/petroleum ether) .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

Methodological Answer:

- 1H/13C NMR : Assign δ values to confirm substituents on the pyrrolidine and triazole moieties. For example, aromatic protons in the phenyl group appear at 7.2–7.8 ppm, while pyrrole protons resonate near 6.5–7.0 ppm .

- IR spectroscopy : Identify carbonyl (C=O) stretches at ~1700 cm⁻¹ and triazole C=N bands at ~1600 cm⁻¹ .

- X-ray crystallography : Resolve stereochemistry of the pyrrolidine ring and triazole orientation .

Advanced Research Questions

Q. How can researchers analyze and resolve contradictions in NMR data when confirming the stereochemistry of the pyrrolidine-triazole moiety?

Methodological Answer:

- 2D NMR techniques : Use COSY to map proton-proton correlations and NOESY/ROESY to determine spatial proximity of protons, clarifying chair vs. twist-boat conformations in the pyrrolidine ring .

- Computational modeling : Compare experimental δ values with density functional theory (DFT)-calculated chemical shifts for different stereoisomers .

- Crystallographic validation : Resolve ambiguous cases via single-crystal X-ray diffraction .

Q. What methodologies are recommended for studying the compound's reactivity in substitution and cycloaddition reactions?

Methodological Answer:

- Substitution reactions : React the ethanone moiety with nucleophiles (e.g., Grignard reagents) under anhydrous conditions (THF, −78°C to room temperature) .

- Cycloaddition : Utilize Huisgen 1,3-dipolar cycloaddition with azides or nitriles, employing ruthenium catalysts for regioselective triazole formation .

- Kinetic studies : Monitor reaction progress via in-situ IR or UV-Vis spectroscopy to determine rate constants and activation energies .

Q. What in silico and experimental approaches are suitable for predicting and validating the compound's interactions with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases or cytochrome P450 isoforms) .

- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes for 100+ ns to assess binding stability and conformational changes .

- Experimental validation : Perform in vitro assays (e.g., fluorescence polarization for binding affinity or enzyme inhibition assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.